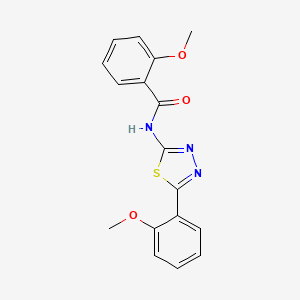

2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiadiazole ring, along with methoxy and benzamide groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

-

Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions. For example, 2-methoxybenzohydrazide can be reacted with carbon disulfide in the presence of potassium hydroxide to form the corresponding 1,3,4-thiadiazole derivative.

-

Coupling Reaction: : The thiadiazole derivative is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or chloroform, under reflux conditions, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted by nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halide substitution; ammonia (NH₃) in ethanol for amine substitution.

Major Products

Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

Reduction: Formation of 2-methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)aniline.

Substitution: Formation of 2-iodo-N-(5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl)benzamide or corresponding amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide, as anticancer agents. Thiadiazole compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and reducing cell viability. For instance:

- Mechanism of Action : These compounds often target heat shock protein 90 (Hsp90), which is more critical for tumor cells than for normal cells. Inhibition of Hsp90 can lead to decreased proliferation in cancer cells such as human leukemia and melanoma .

- Case Studies :

Insecticidal and Fungicidal Activities

The compound has also been investigated for its insecticidal and fungicidal properties. Research indicates that certain thiadiazole derivatives display effective bioactivity against pests and fungal pathogens:

- Insecticidal Properties : Thiadiazole derivatives have shown promising results in controlling agricultural pests, thus providing a potential avenue for developing new pesticides .

- Fungicidal Activity : The compound has been reported to exhibit antifungal properties against various fungal strains, making it a candidate for agricultural applications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Mechanism of Action

The mechanism by which 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it might interfere with cell signaling pathways or induce apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxy-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide

- 2-Methoxy-N-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide

- 2-Methoxy-N-(5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide may exhibit unique properties due to the presence of methoxy groups, which can influence its electronic distribution and reactivity. These differences can affect its pharmacological activity, making it a compound of interest for further research and development.

Biological Activity

2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 701227-09-0) is a compound with notable biological activity, particularly in the realms of anticancer and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C17H15N3O3S

- Molecular Weight : 341.38 g/mol

- Density : 1.3 ± 0.1 g/cm³

- LogP : 3.19

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways that lead to apoptosis in cancer cells. The compound has been shown to induce apoptosis through the activation of caspases and modulation of p53 expression levels .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 3.1 | Comparable to Tamoxifen (IC50 = 10.38 µM) |

| HeLa | 4.8 | Moderate activity |

| A549 | 2.5 | Higher potency than doxorubicin |

| U-937 | 5.0 | Effective against acute monocytic leukemia |

The IC50 values indicate the concentration required for 50% inhibition of cell growth, demonstrating the compound's effectiveness in inhibiting tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against various strains:

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| E. faecalis | 8 | Gram-positive |

| S. aureus | 16 | Gram-positive |

| E. coli | 32 | Gram-negative |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Cytotoxicity Studies : A study reported that the compound exhibited higher cytotoxicity against MCF-7 and HeLa cell lines compared to traditional chemotherapeutics like doxorubicin .

- Mechanistic Insights : Flow cytometry assays indicated that treatment with this compound leads to increased levels of cleaved caspase-3 and p53 in treated cells, confirming its role in promoting apoptosis through intrinsic pathways .

- Structural Analysis : X-ray crystallography has provided insights into the structural orientation of the compound, which influences its biological interactions and efficacy .

Properties

IUPAC Name |

2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)15(21)18-17-20-19-16(24-17)12-8-4-6-10-14(12)23-2/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYZQTGNJUCWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.